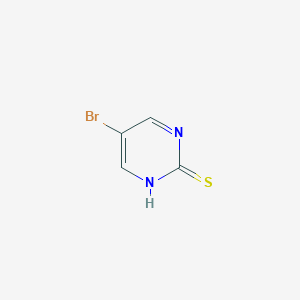

5-Bromopyrimidine-2(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

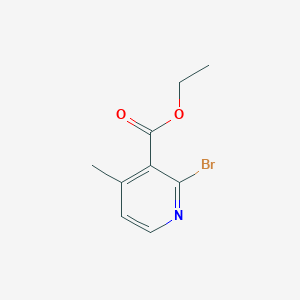

5-Bromopyrimidine-2(1H)-thione is a chemical compound that is part of the pyrimidine family, characterized by the presence of a bromine atom and a thione group. Pyrimidines are heterocyclic aromatic compounds with a structure similar to benzene, but with two nitrogen atoms replacing two carbon atoms in the ring. The bromine atom and thione group in 5-bromopyrimidine-2(1H)-thione introduce unique reactivity that can be exploited in various chemical syntheses and applications.

Synthesis Analysis

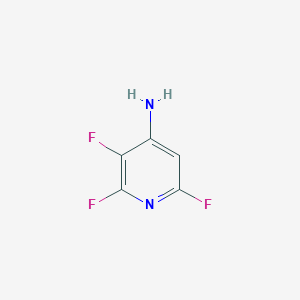

The synthesis of 5-bromopyrimidine derivatives has been explored through various methods. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . Another study describes a simple synthesis of 5-bromo-2-iodopyrimidine, which is used in selective palladium-catalysed cross-coupling reactions to synthesize many substituted pyrimidine compounds . Additionally, a straightforward method for synthesizing polysubstituted 5-aminopyrimidine-2(1H)-thiones from vinyl azides and thiourea has been reported, which proceeds under mild conditions without additional additives .

Molecular Structure Analysis

The molecular structure of 5-bromopyrimidine derivatives has been investigated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product was confirmed by X-ray crystallography analysis . The crystal structure of these compounds often reveals interesting hydrogen bonding patterns and molecular conformations that are important for understanding their reactivity and interactions.

Chemical Reactions Analysis

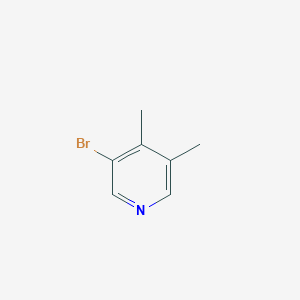

5-Bromopyrimidine derivatives participate in various chemical reactions. They can react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines, which can then be used to form new thiazolo[4,5-d]pyrimidine derivatives . Moreover, 5-bromopyrimidine can undergo palladium-catalyzed C-C coupling as well as nucleophilic aromatic substitution of hydrogen (SNH) reactions with bithiophene and its analogues, leading to the formation of substituted pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopyrimidine-2(1H)-thione and its derivatives are influenced by the presence of the bromine atom and the thione group. These substituents can affect the compound's boiling point, solubility, and stability. The reactivity of the bromine atom makes it a valuable functional group for further chemical transformations, such as in the Suzuki coupling reactions to synthesize novel 5-bromopyrimidine derivatives . The spectroscopic characterization of these compounds, including FT-IR, NMR, and mass spectrometry, provides detailed information about their structure and the nature of their substituents .

Applications De Recherche Scientifique

Synthesis Methodologies 5-Bromopyrimidine-2(1H)-thione serves as a foundational compound in the synthesis of various chemically complex structures. Its utility is observed in the synthesis of polysubstituted 5-aminopyrimidine-2(1H)-thiones using a straightforward method involving vinyl azides and thiourea, proving its versatility and importance in organic synthesis (Shao et al., 2012). Furthermore, this compound is utilized in the synthesis of 5-hydroxypyrimidines, showcasing its adaptability and significance in generating compounds with different functional groups (Medina et al., 2006).

Advancement in Organic Electronics A prominent application of 5-Bromopyrimidine-2(1H)-thione is in the development of organic electronic materials. The compound is employed as a starting material in the synthesis of dithienoquinazoline systems, which exhibit promising redox and optical properties for applications in organic electronics (Verbitskiy et al., 2014). This indicates its crucial role in the progression of materials science, particularly in the area of electronics.

Antibacterial and Antifungal Properties 5-Bromopyrimidine-2(1H)-thione derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds like thiazolopyrimidin-2(3H)-thione derivatives have shown remarkable antimicrobial activities, highlighting the potential of 5-Bromopyrimidine-2(1H)-thione derivatives in medicinal chemistry and pharmaceutical applications (Demirayak et al., 2007).

Radiosensitizing Properties in Cancer Treatment Halopyrimidines, including 5-Bromopyrimidine, are acknowledged for their radiosensitizing properties in cancer radiation treatment. Understanding the temporary anion states of these compounds is vital for comprehending bond dissociation during treatment, signifying its potential in enhancing therapeutic efficacy in cancer therapy (Cheng et al., 2016).

Safety And Hazards

Orientations Futures

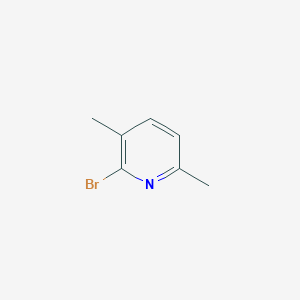

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. Several methodologies for the introduction of various bio-relevant functional groups to pyrimidine have been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups .

Propriétés

IUPAC Name |

5-bromo-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXPLARVWVJQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=S)N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562310 |

Source

|

| Record name | 5-Bromopyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopyrimidine-2(1H)-thione | |

CAS RN |

14305-25-0 |

Source

|

| Record name | 5-Bromopyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1283245.png)